2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole and triazole ring fused together with a fluorophenyl group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole and triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole and triazole rings .
Scientific Research Applications
2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is unique due to the combination of the thiazole and triazole rings with a fluorophenyl group. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H8FN3O2S |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H8FN3O2S/c13-8-3-1-7(2-4-8)11-9(5-10(17)18)19-12-14-6-15-16(11)12/h1-4,6H,5H2,(H,17,18) |
InChI Key |
PEYFHZIGEFELJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC3=NC=NN23)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.